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2-(Benzylsulfanyl)-6-methoxy-3-nitro-1H-indole
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Overview
Description
2-(Benzylsulfanyl)-6-methoxy-3-nitro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a benzylsulfanyl group at the second position, a methoxy group at the sixth position, and a nitro group at the third position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-6-methoxy-3-nitro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptoindole with benzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the benzylsulfanyl derivative. Subsequent nitration of the indole ring using a nitrating agent like nitric acid in sulfuric acid yields the nitro group at the third position. Finally, the methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and continuous flow systems. The choice of solvents, reagents, and reaction conditions would be tailored to ensure safety, cost-effectiveness, and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-6-methoxy-3-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder in acetic acid, catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfanyl)-6-methoxy-3-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-6-methoxy-3-nitro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)-6-methoxy-1H-indole: Lacks the nitro group, which may result in different biological activities.
2-(Benzylsulfanyl)-3-nitro-1H-indole: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.
6-Methoxy-3-nitro-1H-indole: Lacks the benzylsulfanyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(Benzylsulfanyl)-6-methoxy-3-nitro-1H-indole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the benzylsulfanyl group enhances its lipophilicity, the methoxy group can influence its electronic properties, and the nitro group can participate in redox reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-6-methoxy-3-nitro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-21-12-7-8-13-14(9-12)17-16(15(13)18(19)20)22-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWALJKSTFZAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)SCC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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